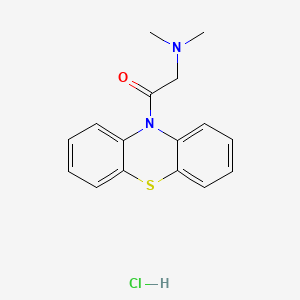
Dacemazine hydrochloride
Description
Dacemazine hydrochloride is a phenothiazine-derived histamine H₁ receptor antagonist with the molecular formula C₁₆H₁₆N₂OS and CAS number 518-61-6 . It is registered under FDA identifier 88D34UY0QI and classified under the Harmonized Tariff System (HTS) code 29343090 for international trade . Structurally, it features a phenothiazine backbone substituted with an N,N-dimethylglycyl group, distinguishing it from other phenothiazines .
Its dual role as an H₁ antagonist and experimental oncology candidate underscores its pharmacological versatility. Synonyms include Ahistan HCl, Histantine HCl, and UNII-DK78VKA001 .
Propriétés
Numéro CAS |
25384-29-6 |
|---|---|
Formule moléculaire |
C16H17ClN2OS |
Poids moléculaire |
320.84 |
Nom IUPAC |
2-(dimethylamino)-1-phenothiazin-10-ylethanone;hydrochloride |
InChI |
InChI=1S/C16H16N2OS.ClH/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18;/h3-10H,11H2,1-2H3;1H |
Clé InChI |
AZYRYQJAXSKKEK-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dacemazine hydrochloride; Dacemazine HCl; Ahistan HCl; UNII-DK78VKA001; Histantine HCl; |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Key Comparisons of this compound with Similar Compounds
Pharmacological and Clinical Differences
Mechanism of Action :
- Dacemazine and clemastine are selective H₁ antagonists, whereas chlorpromazine primarily targets dopamine D₂ receptors, contributing to its antipsychotic effects .
- Doxepin exhibits broad receptor affinity (H₁, H₂, serotonin), enabling its use in depression and chronic urticaria .
Therapeutic Applications :
- Dacemazine’s exploration in oncology distinguishes it from other antihistamines like histapyrrodine or clemastine, which lack documented anticancer activity .
- Dimetotiazine’s sulfonamide moiety may enhance blood-brain barrier penetration compared to dacemazine .
Safety Profiles: Phenothiazines like chlorpromazine carry risks of extrapyramidal symptoms, whereas dacemazine’s side effect profile aligns with classic antihistamines (e.g., sedation, dry mouth) . Doxepin’s tricyclic structure poses risks of cardiac toxicity, a concern absent in dacemazine .
Structural and Regulatory Insights
- Phenothiazine Core: Dacemazine shares the phenothiazine backbone with chlorpromazine but lacks the chlorine substitution, reducing antipsychotic potency .
Q & A
Q. What analytical methods are recommended for assessing the purity of Dacemazine hydrochloride in preclinical research?
To ensure batch consistency, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, validated for specificity and sensitivity. For isomer separation (e.g., if synthetic byproducts exist), reverse-phase columns (C18) with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) are advised. Calibration curves using certified reference standards (≥98% purity) are critical for quantification . Mass spectrometry (LC-MS) can confirm molecular identity, particularly to distinguish Dacemazine from structurally similar phenothiazines .
Q. What pharmacological mechanisms underlie this compound’s activity as a histamine H1 antagonist?
Dacemazine competitively inhibits histamine H1 receptors, with binding affinity (Ki) studies suggesting sub-micromolar potency. Its phenothiazine core facilitates interaction with the receptor’s transmembrane domain, while the dimethylglycyl moiety enhances solubility and bioavailability. Researchers should validate receptor binding via radioligand displacement assays (e.g., using [³H]mepyramine) in transfected HEK293 cells or isolated guinea pig ileum models .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its reproductive toxicity and organ damage risks (observed in rodent models), researchers must:
- Use fume hoods for powder handling to avoid inhalation (H330 hazard) .
- Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (H315/H319) .
- Store solutions in airtight containers at 4°C to prevent degradation .
Emergency protocols require immediate decontamination with soap/water for skin contact and medical consultation for accidental ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data for this compound across cancer cell lines?
Variability often arises from differences in cell line genetics (e.g., p53 status), culture conditions, or assay endpoints (MTT vs. ATP-based viability). Mitigation strategies include:
- Standardizing incubation times (48–72 hrs) and serum-free conditions to reduce confounding factors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


